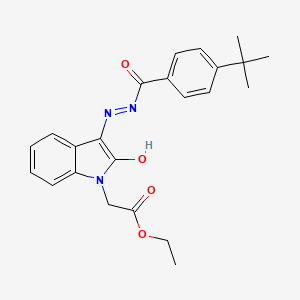![molecular formula C17H14ClF3N4O4 B12039892 1-(5-Chloro-2-nitrophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B12039892.png)
1-(5-Chloro-2-nitrophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-2-nitrophenyl)-4-(2-nitro-4-(trifluoromethyl)phenyl)piperazine is a complex organic compound known for its unique chemical properties. This compound is often used in various scientific research applications due to its distinctive molecular structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-nitrophenyl)-4-(2-nitro-4-(trifluoromethyl)phenyl)piperazine typically involves multi-step organic reactions. The process may start with the nitration of chlorobenzene derivatives, followed by the introduction of piperazine rings through nucleophilic substitution reactions. Common reagents used in these reactions include nitric acid, sulfuric acid, and piperazine.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Chloro-2-nitrophenyl)-4-(2-nitro-4-(trifluoromethyl)phenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-2-nitrophenyl)-4-(2-nitro-4-(trifluoromethyl)phenyl)piperazine is utilized in various fields of scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Employed in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(5-Chloro-2-nitrophenyl)-4-(2-nitro-4-(trifluoromethyl)phenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(5-Chloro-2-nitrophenyl)-4-(2-nitrophenyl)piperazine
- 1-(5-Chloro-2-nitrophenyl)-4-(4-nitrophenyl)piperazine
- 1-(5-Chloro-2-nitrophenyl)-4-(2,4-dinitrophenyl)piperazine
Uniqueness
1-(5-Chloro-2-nitrophenyl)-4-(2-nitro-4-(trifluoromethyl)phenyl)piperazine is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C17H14ClF3N4O4 |
|---|---|
Molekulargewicht |
430.8 g/mol |
IUPAC-Name |
1-(5-chloro-2-nitrophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C17H14ClF3N4O4/c18-12-2-4-14(24(26)27)15(10-12)23-7-5-22(6-8-23)13-3-1-11(17(19,20)21)9-16(13)25(28)29/h1-4,9-10H,5-8H2 |
InChI-Schlüssel |
JPTUJGFZHNHDRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(furan-2-yl)methyl]-6-imino-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12039811.png)
![[4-[(E)-[[2-[2-(cyclohexylcarbamoyl)anilino]-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12039812.png)





![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12039839.png)
![[4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12039845.png)


![((5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B12039876.png)

![(5E)-2-(4-ethoxyphenyl)-5-[4-(isopentyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12039891.png)
